Nitrofurantoin Impurity

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nitrofurantoin is an antibacterial agent, also known by the name of Macrobid . It is primarily used for the treatment of urinary tract infections (UTIs) . Nitrofurantoin works by slowing the growth of bacteria rather than killing it . It is considered safe for use during pregnancy .

Synthesis Analysis

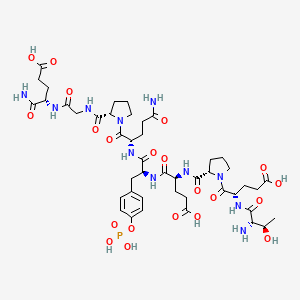

Historically, Nitrofurantoin has been prepared by the reaction of 1-aminohydantoin sulfate and 5-nitro-2-furaldehyde diacetate .

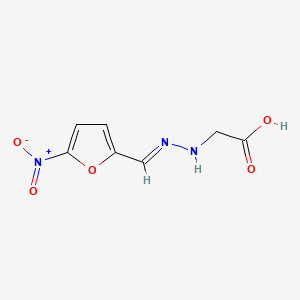

Molecular Structure Analysis

Nitrofurantoin is characterized by its five-membered ring heterocycle structure . The charge distribution in the nitrofurans and their nitroso derivatives is concentrated in the Furan-nitro group, which explains their antibacterial properties .

Chemical Reactions Analysis

Nitrofurantoin is converted by bacterial nitroreductases to highly reactive electrophilic intermediates . These intermediates inhibit the citric acid cycle as well as the synthesis of DNA, RNA, and protein .

Physical and Chemical Properties Analysis

Nitrofurantoin’s pharmacokinetic values were obtained from studies using many variables, such as formulations, crystal sizes, and analytical methods . This resulted in high interindividual variability in pharmacokinetic parameters and no uniform pharmacokinetic profile .

Scientific Research Applications

Nitrofurantoin in Clinical Use and Impurity Applications

Nitrofurantoin, a broad-spectrum antibiotic, has been widely used for the treatment of urinary tract infections (UTIs) due to its effectiveness against a range of Gram-positive and Gram-negative bacteria. The scientific interest in nitrofurantoin and its impurities has been renewed, especially in the context of developing resistance to other antibacterials. Nitrofurazone, another nitrofuran, has found applications in the prophylaxis of catheter-associated urinary tract infections (CAUTIs), with the development of nitrofurazone-impregnated catheters being a novel modality in preventing CAUTIs. This reflects a broader interest in exploring the applications of nitrofurantoin impurities in clinical settings, particularly for their antimicrobial properties and potential in preventing infections associated with medical devices (Guay, 2012).

Pharmacokinetic Properties and Resistance

The resurgence of interest in nitrofurantoin and related compounds like nitroxoline comes amidst growing antibiotic resistance. However, the pharmacokinetic (PK) profiles of these drugs are based on older studies, highlighting a gap in current knowledge. There's a need for updated clinical studies to fully characterize their PK profiles and optimize their use while minimizing toxicity and the emergence of resistance. Such research could extend the clinical utility of nitrofurantoin, particularly in treating UTIs resistant to other antibiotics (Wijma et al., 2018).

Impurity Analysis and Drug Safety

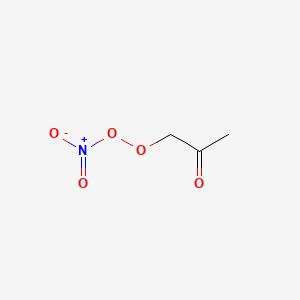

The detection of N-nitrosamine impurities, such as N-nitrosodimethylamine (NDMA), in pharmaceuticals, including those containing nitrofurantoin, has raised concerns about potential carcinogenic risks. This has led to increased scrutiny and the need for rigorous impurity testing methodologies. Analytical methods for the determination of such impurities have evolved, focusing on techniques like GC–MS for their selectivity and sensitivity. This research area is crucial for ensuring the safety of nitrofurantoin-containing drugs and maintaining their efficacy against bacterial pathogens (Parr & Joseph, 2019).

Mechanism of Action

Target of Action

It is known to interfere with dna synthesis , suggesting that it may target enzymes or proteins involved in DNA replication.

Mode of Action

Given its interference with DNA synthesis , it can be hypothesized that it may bind to or inhibit the function of key proteins or enzymes involved in DNA replication, thereby disrupting the process.

Biochemical Pathways

Given its interference with dna synthesis , it can be inferred that it may impact pathways related to DNA replication and cell division.

Result of Action

Given its interference with dna synthesis , it can be hypothesized that it may lead to cell death or growth inhibition, particularly in rapidly dividing cells.

Safety and Hazards

Nitrofurantoin is harmful if swallowed and may cause an allergic skin reaction . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . In case of skin contact, it is advised to wash off with soap and plenty of water . If swallowed, rinse mouth with water and consult a physician .

Properties

IUPAC Name |

2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O5/c11-7(12)4-9-8-3-5-1-2-6(15-5)10(13)14/h1-3,9H,4H2,(H,11,12)/b8-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUZTCSWXFILQY-FPYGCLRLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NNCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C=N/NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-4-amine](/img/structure/B583078.png)

![2,2'-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-one]](/img/structure/B583081.png)

![4-Methoxy-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B583085.png)

![Furo[3',4':3,4]cyclobuta[1,2-b]pyridine](/img/structure/B583089.png)